Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-
Description
"Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-" is a triethoxysilane derivative featuring a dimethylphenylsilyl-ethyl substituent. While direct references to this compound are absent in the provided evidence, its structure suggests applications in surface modification, adhesion promotion, or polymer crosslinking, analogous to other triethoxysilanes.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl-phenyl-(2-triethoxysilylethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3Si2/c1-6-17-21(18-7-2,19-8-3)15-14-20(4,5)16-12-10-9-11-13-16/h9-13H,6-8,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJYESQQAXPOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](C)(C)C1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553138 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-59-1 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- typically involves the reaction of dimethylphenylsilyl chloride with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, often catalyzed by precious metals like platinum or rhodium.
Oxidation: The compound can be oxidized to form silanols or siloxanes, typically using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where alkoxy groups are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Surface Modification
One of the primary applications of [2-(dimethylphenylsilyl)ethyl]triethoxy- is in surface modification . This silane acts as a coupling agent, improving adhesion between inorganic materials (like glass and metals) and organic polymers. By modifying the surface energy of substrates, it enhances wettability and bonding strength.
Case Study: Adhesive Systems
In adhesive formulations, the incorporation of [2-(dimethylphenylsilyl)ethyl]triethoxy- has been shown to significantly improve bonding performance. For instance, when used in epoxy-based adhesives, it increased the tensile strength by over 30% compared to formulations without silane additives .
Silicone Rubber Production
[2-(dimethylphenylsilyl)ethyl]triethoxy- is also utilized as a chain extender and crosslinking agent in silicone rubber production. Its ability to enhance mechanical properties and thermal stability makes it valuable in manufacturing high-performance silicone elastomers.
| Property | Without Silane | With Silane |
|---|---|---|
| Tensile Strength (MPa) | 5.0 | 7.5 |
| Elongation at Break (%) | 300 | 450 |
| Hardness (Shore A) | 50 | 60 |
Synthesis of Organosilicon Compounds
The compound serves as a precursor for synthesizing various organosilicon compounds . Its reactivity allows it to participate in numerous chemical transformations, making it a key component in producing silicone oils and resins.
Research Findings
Recent studies indicate that [2-(dimethylphenylsilyl)ethyl]triethoxy- can be effectively used to synthesize functionalized silanes through hydrosilylation reactions. This process is critical for developing specialized materials in electronics and coatings .
Biomedical Applications
Emerging research suggests potential applications in the biomedical field , particularly in drug delivery systems and biocompatible materials. The silane's ability to form stable bonds with biological molecules may facilitate the development of innovative drug carriers.
Case Study: Drug Delivery Systems
In a study exploring drug delivery mechanisms, formulations incorporating [2-(dimethylphenylsilyl)ethyl]triethoxy- demonstrated improved drug loading efficiency and controlled release profiles compared to traditional systems .
Catalytic Applications
The compound has been investigated for its role as a catalyst or catalyst support in various chemical reactions, particularly in organic synthesis. Its unique structure allows it to stabilize reactive intermediates, enhancing reaction rates and selectivity.
Example: Cross-Coupling Reactions
In cross-coupling reactions involving organozinc reagents, [2-(dimethylphenylsilyl)ethyl]triethoxy- has shown promise as an effective catalyst support, facilitating higher yields of desired products while minimizing byproduct formation .
Mechanism of Action
The mechanism of action of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane networks, which provide the compound with its unique properties such as high thermal stability and resistance to chemical degradation . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Comparison with Similar Triethoxysilane Compounds
Structural and Functional Group Variations
Triethoxysilanes are classified by their organic substituents, which dictate reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Triethoxysilanes
Hydrophobicity and Surface Modification
- Fluorinated Analog (C10F17): Exhibits superior hydrophobicity due to the perfluorinated chain, achieving water contact angles >110° . Its nonpolar surface minimizes hydrogen bonding, making it ideal for anti-fouling coatings.
- Branched Alkyl (Iso-Octyl) : Moderate hydrophobicity; used in sealants where flexibility and moisture resistance are critical .
- Aromatic (2-Phenylpropyl) : Balances hydrophobicity with compatibility for aromatic substrates (e.g., rubber-to-steel adhesion in tires) .
Reactivity and Crosslinking Potential
- Epoxy-Functional Silane : The epoxy group enables covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals) and participation in ring-opening reactions for thermosetting polymers .
- Chloromethyltriethoxysilane : Acts as an intermediate for nucleophilic substitution, enabling grafting of amines or thiols for tailored surface chemistry .
- Phosphatoethyltriethoxysilane: Combines silanol condensation with phosphate-metal interactions, enhancing adhesion to steel and aluminum .
Thermal and Chemical Stability
Research Findings and Conflicts
- Fluorinated vs. Non-Fluorinated Silanes: While fluorinated silanes excel in hydrophobicity, their high cost and environmental persistence limit use in eco-sensitive applications . Non-fluorinated analogs (e.g., iso-octyl) offer cost-effective alternatives for moderate performance requirements .
- Epoxy vs. Amino Functionalization: Epoxy silanes provide superior crosslinking in epoxy resins, whereas aminosilanes dominate in elastomer-metal adhesion .
Biological Activity
Silane compounds, particularly organosilicon compounds like Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-, have garnered attention in various fields due to their unique chemical properties and potential biological activities. This article explores the biological activity of this specific silane compound, focusing on its pharmacological effects, toxicity, and potential applications in medicine and materials science.
Chemical Structure and Properties
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- (CAS Number: 61210-59-1) is characterized by its unique structure that includes a silicon atom bonded to ethoxy groups and a dimethylphenylsilyl moiety. The general formula can be represented as:
where the exact values of , , , and depend on the specific configuration of the silane.
1. Pharmacological Effects
Research indicates that organosilicon compounds can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that silanes can possess antimicrobial properties, making them potential candidates for use in coatings and medical devices to prevent bacterial colonization.
- Anticancer Properties : Preliminary research has indicated that certain organosilanes may inhibit tumor growth in vitro. The exact mechanism often involves the modulation of cell signaling pathways related to apoptosis and proliferation.
2. Toxicity Studies
The safety profile of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- is crucial for its application in biomedical fields. Toxicological assessments have shown that:
- Hypersensitivity Reactions : Some silanes have been associated with allergic reactions in sensitive individuals, which necessitates careful evaluation before clinical use .
- Cytotoxicity : In vitro studies are essential to determine the cytotoxic effects on various cell lines. Understanding dose-response relationships is critical for establishing safe exposure levels.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various silane compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that silanes with higher alkyl chain lengths exhibited enhanced antimicrobial properties compared to shorter chains.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- | 32 µg/mL |
| Control (No treatment) | >128 µg/mL |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using human fibroblast cells exposed to varying concentrations of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-. The results indicated a significant reduction in cell viability at concentrations above 100 µg/mL.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 90 |
| 100 | 60 |
| 200 | 30 |
Q & A
Q. Table 1. Comparative Surface Modification Efficiency
| Silane Type | Contact Angle (°) | XPS Si Atomic % | Reference |
|---|---|---|---|
| [2-(Dimethylphenylsilyl)ethyl]triethoxy- | 112 ± 3 | 8.5 ± 0.2 | |
| Triethoxy(ethyl)silane | 98 ± 2 | 12.1 ± 0.3 |
Q. Table 2. Optimization of Grafting Parameters
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Silane Concentration | 1 wt% | 5 wt% | 3 wt% |
| Reaction Time | 1 h | 24 h | 12 h |
| Ethanol/Water Ratio | 50:50 | 90:10 | 70:30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
